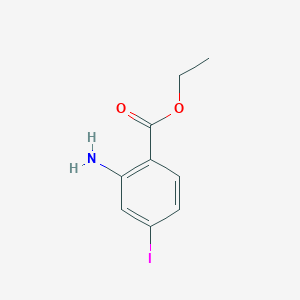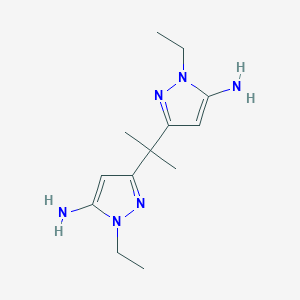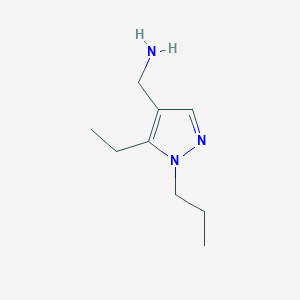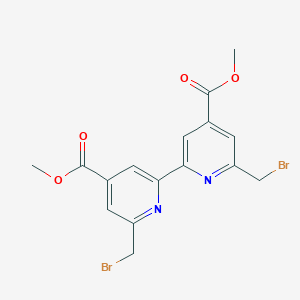![molecular formula C15H17N5O4S2 B3216964 N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173494-39-7](/img/structure/B3216964.png)
N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzo[d]thiazol ring, and a sulfamoyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the sulfamoyl group might undergo hydrolysis, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For instance, the presence of the methoxyethyl and sulfamoyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, including the compound , have garnered significant attention in drug discovery. Their unique structural features, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable scaffolds for designing novel drugs . Specifically, this compound could be explored for its potential as an anticonvulsant, antimicrobial, or anticancer agent.
Anticonvulsant Activity: The compound’s structure suggests that it might exhibit anticonvulsant properties. Researchers could investigate its effects on neuronal excitability, ion channels, and neurotransmitter systems. Animal models and in vitro assays would be useful for assessing its efficacy and safety .
Antimicrobial Potential: Given the presence of the benzothiazole moiety, which is associated with antimicrobial activity, this compound could be evaluated against bacterial and fungal pathogens. In vitro studies could determine its effectiveness against specific strains, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Anticancer Applications: The compound’s sulfamoyl group and pyrazole core might contribute to its potential as an anticancer agent. Researchers could explore its cytotoxic effects on cancer cell lines, investigate its mechanism of action, and assess its selectivity. Additionally, in vivo studies would provide insights into its overall safety profile .
Organic Synthesis
1,2,3-Triazoles are versatile building blocks in organic synthesis. Researchers could utilize this compound for constructing more complex molecules through click chemistry or other synthetic approaches. Its reactivity and compatibility with various functional groups make it a valuable tool in designing new compounds .
Supramolecular Chemistry and Materials Science
Supramolecular assemblies based on 1,2,3-triazoles have applications in materials science. Researchers could explore its self-assembly behavior, solubility, and interactions with other molecules. These insights could lead to the development of functional materials, such as sensors, catalysts, or drug delivery systems .
Chemical Biology and Bioconjugation
1,2,3-Triazoles are widely used in bioconjugation strategies. This compound could serve as a linker for attaching biomolecules (e.g., peptides, proteins, or nucleic acids) to surfaces, nanoparticles, or other entities. Such bioconjugates find applications in diagnostics, targeted drug delivery, and imaging .
Fluorescent Imaging
The compound’s aromatic character and potential conjugation with fluorophores make it interesting for fluorescent imaging. Researchers could explore its fluorescence properties, cellular uptake, and localization. It might serve as a probe for visualizing specific cellular components or processes .
Polymer Chemistry
1,2,3-Triazoles can be incorporated into polymer structures. Researchers could investigate its compatibility with different polymerization methods and its impact on polymer properties (e.g., mechanical strength, thermal stability, or biodegradability). Applications could range from drug-eluting coatings to smart materials .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-19-6-5-11(18-19)14(21)17-15-20(7-8-24-2)12-4-3-10(26(16,22)23)9-13(12)25-15/h3-6,9H,7-8H2,1-2H3,(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBWKDBNXLJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B3216887.png)




![L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-](/img/structure/B3216914.png)
![18-[[[2beta-(Dimethylamino)cyclohexane-1alpha-yl]amino](thiocarbonyl)amino]abietane-8,11,13-triene](/img/structure/B3216918.png)
![18-[[[[(1R,2R)-2-(Dimethylamino)cyclohexane-1-yl]amino](thioxo)methyl]amino]abieta-8,11,13-triene](/img/structure/B3216921.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216932.png)
![(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216939.png)
![(Z)-1-ethyl-5-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3216945.png)
![(E)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216987.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216993.png)